2-Chloro-3-(fluoromethyl)benzaldehyde

Description

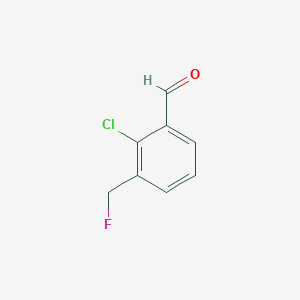

2-Chloro-3-(fluoromethyl)benzaldehyde (C₈H₅ClF₀O) is a halogenated benzaldehyde derivative characterized by a chlorine atom at position 2, a fluoromethyl group (-CH₂F) at position 3, and an aldehyde functional group. This compound’s unique substitution pattern combines electron-withdrawing (Cl, -CH₂F) and electron-donating effects, influencing its reactivity, solubility, and biological activity. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of enzyme inhibitors and antimicrobial agents due to its ability to modulate metabolic pathways and membrane permeability .

Properties

IUPAC Name |

2-chloro-3-(fluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKSEFCLIROKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C=O)Cl)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652918 | |

| Record name | 2-Chloro-3-(fluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916791-72-5 | |

| Record name | 2-Chloro-3-(fluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(fluoromethyl)benzaldehyde typically involves the chlorination and fluoromethylation of benzaldehyde derivatives. One common method includes the reaction of 2-chlorobenzaldehyde with a fluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(fluoromethyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 2-Chloro-3-(fluoromethyl)benzoic acid.

Reduction: 2-Chloro-3-(fluoromethyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(fluoromethyl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(fluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve the formation of covalent bonds with target molecules, leading to inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-Chloro-3-(fluoromethyl)benzaldehyde is compared with analogs differing in substituent type, position, or functional groups. Key findings are summarized below:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituents | Key Properties | Biological Activity/Applications |

|---|---|---|---|---|

| This compound | C₈H₅ClF₀O | Cl (C2), -CH₂F (C3), -CHO (C1) | Moderate lipophilicity; enhanced metabolic stability vs. non-fluorinated analogs | Enzyme inhibition, antimicrobial activity |

| 2-Chloro-3-(trifluoromethyl)benzaldehyde | C₈H₄ClF₃O | Cl (C2), -CF₃ (C3), -CHO (C1) | High lipophilicity; superior metabolic stability due to -CF₃ | CYP1A2 inhibition; anticancer research |

| 2-Chloro-5-(trifluoromethyl)benzaldehyde | C₈H₄ClF₃O | Cl (C2), -CF₃ (C5), -CHO (C1) | Lower reactivity vs. C3-substituted analogs; altered electronic effects | Intermediate in pesticide synthesis |

| 2-Chloro-3-fluoro-6-methoxybenzaldehyde | C₈H₅ClF₀O₂ | Cl (C2), F (C3), -OCH₃ (C6) | Increased solubility due to methoxy; reduced membrane permeability | Moderate antimicrobial activity |

| 2-Chloro-4-fluoro-3-methylbenzaldehyde | C₈H₅ClF₀O | Cl (C2), F (C4), -CH₃ (C3) | Steric hindrance from -CH₃; reduced electrophilicity | Limited bioactivity; niche synthetic uses |

| 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde | C₁₄H₁₀ClF₀O₂ | Cl (C4), F (C3), -OBn (C2) | Bulky benzyloxy group; low metabolic stability | Photoactive material precursor |

Key Insights

Substituent Effects on Reactivity :

- The fluoromethyl group (-CH₂F) in the target compound provides moderate lipophilicity compared to the -CF₃ group in 2-Chloro-3-(trifluoromethyl)benzaldehyde, which significantly enhances membrane permeability and metabolic resistance .

- Methoxy (-OCH₃) or benzyloxy (-OBn) groups (e.g., in ) reduce electrophilicity at the aldehyde group, limiting nucleophilic substitution reactions.

Positional Isomerism :

- Chlorine at C2 versus C5 (as in ) alters electronic distribution: C2-Cl directs electrophilic attacks to C5/C6, while C5-Cl deactivates the ring uniformly.

- Fluorine at C3 (target compound) vs. C4 () modifies steric and electronic profiles, affecting binding to biological targets like enzymes.

Biological Activity :

- Compounds with -CF₃ () exhibit stronger enzyme inhibition (e.g., CYP1A2) due to enhanced hydrophobic interactions.

- Antimicrobial activity correlates with halogen placement: 2-Chloro-3-fluoro-6-methoxybenzaldehyde shows moderate activity, while bulkier analogs (e.g., ) are less potent.

Biological Activity

2-Chloro-3-(fluoromethyl)benzaldehyde is an organic compound with significant potential in biological research and medicinal chemistry. Its unique structure, featuring both chlorine and fluoromethyl groups, enhances its reactivity and interaction with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H7ClF

- CAS Number : 916791-72-5

- Appearance : Pale yellow liquid with an aromatic odor

The presence of the chlorine and fluoromethyl groups contributes to the compound's lipophilicity, which is crucial for its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can undergo various chemical reactions, which may lead to the formation of biologically active derivatives:

- Oxidation : Converts the aldehyde to corresponding carboxylic acids.

- Reduction : Yields alcohols that may exhibit different biological activities.

- Substitution Reactions : The chlorine atom can be substituted with nucleophiles, potentially enhancing pharmacological properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activities against various pathogens. For example, studies have shown that certain synthesized analogs demonstrate significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has been investigated for its anticancer properties. A study demonstrated that certain derivatives could inhibit cell proliferation in cancer cell lines, suggesting potential application in cancer therapeutics. The structure-activity relationship (SAR) studies indicated that modifications on the benzaldehyde moiety could enhance potency against specific cancer types.

Case Studies

- Antifungal Activity : In a study focusing on antifungal compounds, derivatives of this compound were tested against Candida albicans. Results showed a dose-dependent inhibition of fungal growth, highlighting the compound's potential as a lead for antifungal drug development.

- Enzyme Inhibition : Another study explored the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that certain analogs could effectively inhibit enzyme activity, suggesting their utility in modulating metabolic disorders.

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.